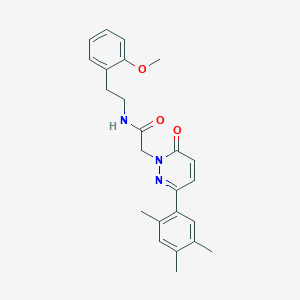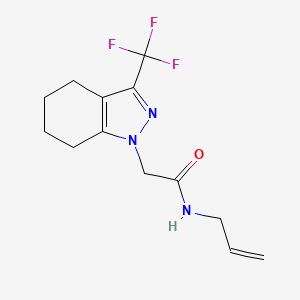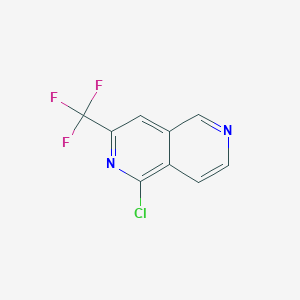![molecular formula C16H18BrN3O3S B2541855 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine CAS No. 2379974-99-7](/img/structure/B2541855.png)
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a bromopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine typically involves multiple steps. One common approach is to start with the piperidine ring, which is functionalized with a benzenesulfonyl group. This intermediate is then reacted with a bromopyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow chemistry could also be explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular therapeutic context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-chloropyrimidine
- 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-fluoropyrimidine
Uniqueness
The uniqueness of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, for example, makes it particularly suitable for certain types of coupling reactions that may not be as efficient with other halogenated derivatives.
Propiedades
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c17-14-9-18-16(19-10-14)23-12-13-5-4-8-20(11-13)24(21,22)15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGKOFGHRXHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)

![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)
![3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2541782.png)
![2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2541786.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2541795.png)
